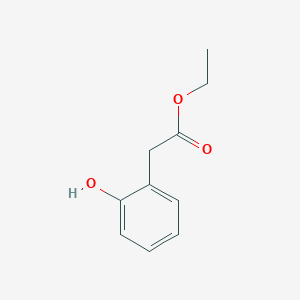

Ethyl (2-hydroxyphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRBBJJVAIWTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194656 | |

| Record name | Ethyl (2-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41873-65-8 | |

| Record name | 2-(2-Hydroxyphenyl)acetic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41873-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-hydroxyphenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041873658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL (2-HYDROXYPHENYL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4552GDG26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Data of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide

Introduction

Ethyl (2-hydroxyphenyl)acetate is an organic compound with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a summary of the available spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

While specific, experimentally determined chemical shifts and coupling constants for this compound were not available in the public domain search results, a predicted spectrum can be inferred based on the structure.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.2 | Triplet | 3H |

| -CH₂- (ethyl) | ~4.1 | Quartet | 2H |

| -CH₂- (acetate) | ~3.6 | Singlet | 2H |

| Aromatic-H | ~6.8 - 7.2 | Multiplet | 4H |

| -OH | Variable | Broad Singlet | 1H |

¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~14 |

| -CH₂- (ethyl) | ~61 |

| -CH₂- (acetate) | ~41 |

| Aromatic C | ~115 - 130 |

| Aromatic C-O | ~155 |

| C=O | ~171 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (phenol) | 3500-3200 | Strong, Broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (ester) | 1750-1735 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| C-O (ester) | 1300-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the following mass-to-charge ratios (m/z) have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₂H₅OH]⁺ |

| 107 | [C₇H₇O]⁺ |

| 106 | [C₇H₆O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Place the sample in the spectrometer and acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow and Data Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural assignment of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Predicted ¹H NMR signal assignments for this compound.

References

Technical Guide: Physical and Chemical Properties of Ethyl (2-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl (2-hydroxyphenyl)acetate (CAS No: 41873-65-8). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with a hydroxy group and an ethyl acetate group at the ortho position.

Molecular Structure:

Physical Properties

The known physical properties of this compound are summarized in the table below. For comparative purposes, data for its structural isomer, Ethyl (4-hydroxyphenyl)acetate, are also included where available.

| Property | This compound | Ethyl (4-hydroxyphenyl)acetate |

| CAS Number | 41873-65-8 | 17138-28-2 |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol |

| Appearance | - | Pale Yellow to Brown Oil to Semi-Solid |

| Melting Point | - | 36-38°C |

| Boiling Point | - | 187°C (at 20 torr) |

| Density | - | 1.146 ± 0.06 g/cm³ |

| Solubility | - | Soluble in water (3416 mg/L @ 25 °C est.) |

| LogP | 2.02 | 1.760 (est) |

Chemical and Spectroscopic Properties

The chemical and spectroscopic data for this compound are detailed below.

| Property | Data for this compound |

| IUPAC Name | ethyl 2-(2-hydroxyphenyl)acetate |

| InChI Key | XTRBBJJVAIWTPL-UHFFFAOYSA-N |

| pKa | Data not available |

| ¹H NMR | Spectral data available, detailed interpretation pending further experimental results. |

| ¹³C NMR | Spectral data available, detailed interpretation pending further experimental results.[1] |

| Mass Spectrometry (GC-MS) | Key m/z peaks: 134 (Top Peak), 106, 107.[2] |

| IR Spectroscopy | Data not available for the specific compound. General expected peaks for the functional groups include a broad O-H stretch (around 3300 cm⁻¹), C=O stretch (around 1735 cm⁻¹), and C-O stretches. |

Experimental Protocols

Synthesis of this compound

A two-step synthesis pathway is proposed for this compound, commencing with the synthesis of the parent carboxylic acid, (2-hydroxyphenyl)acetic acid, followed by Fischer esterification.

Step 1: Synthesis of (2-hydroxyphenyl)acetic acid

This protocol is adapted from a patented method for the preparation of (2-hydroxyphenyl)acetic acid.[3]

-

Reaction: (2-chlorophenyl)acetic acid is treated with an alkali metal hydroxide in the presence of a copper salt catalyst at elevated temperatures.

-

Procedure:

-

Suspend solid sodium hydroxide pearls in an inert hydrocarbon solvent (e.g., SOLVESSO 200) at room temperature.

-

Add (2-chlorophenyl)acetic acid to the suspension and stir for 20 minutes.

-

Introduce a catalytic amount of copper (II) sulfate pentahydrate.

-

Heat the reaction mixture to 180-200°C for several hours, monitoring the consumption of the starting material by a suitable method (e.g., gas/liquid chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mass and filter to remove insoluble materials.

-

Acidify the aqueous filtrate to approximately pH 4 using hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Isolate the solid (2-hydroxyphenyl)acetic acid by distillation of the ethyl acetate.

-

Step 2: Fischer Esterification to this compound

This is a standard procedure for the esterification of a carboxylic acid.

-

Reaction: (2-hydroxyphenyl)acetic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst.

-

Procedure:

-

In a round-bottom flask, combine (2-hydroxyphenyl)acetic acid and an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Reduce the volume of the mixture by evaporating most of the ethanol under reduced pressure.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic phases with water and then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

-

Reactivity and Stability

Detailed experimental data on the reactivity and stability of this compound are not widely available. However, based on its functional groups, the following reactivity can be inferred:

-

Ester Group: Susceptible to hydrolysis under both acidic and basic conditions to yield (2-hydroxyphenyl)acetic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated by a base. It can also undergo etherification or acylation reactions. The phenol ring is activated towards electrophilic aromatic substitution.

-

Stability: The compound should be stored in a cool, dry place, away from strong oxidizing agents and strong bases.

Biological Activity

There is limited specific information available in the public domain regarding the biological activity and potential signaling pathways of this compound.

It is important to distinguish it from its isomer, Ethyl (4-hydroxyphenyl)acetate , which has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[] The biological effects of the ortho-isomer, this compound, may differ significantly and require dedicated investigation.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Synthesis of this compound.

References

The Multifaceted Biological Activities of Substituted Phenylacetates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacetates, a class of organic compounds characterized by a phenyl ring attached to an acetate functional group with various substitutions, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds have demonstrated therapeutic potential across a spectrum of diseases, including cancer, inflammation, neurodegenerative disorders, and microbial infections. This technical guide provides an in-depth overview of the biological activities of substituted phenylacetates, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Quantitative Analysis of Biological Activities

The biological efficacy of substituted phenylacetates is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are common metrics used to evaluate their potency. The following tables summarize the quantitative data for various substituted phenylacetates across different biological activities.

Table 1: Anticancer and Cytotoxic Activities of Substituted Phenylacetates

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | Cytotoxicity | 52 | [1][2] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | Cytotoxicity | 80 | [1][2] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | Cytotoxicity | 100 | [1][2] |

| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | Cytotoxicity | 0.6 ± 0.08 | [3] |

| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | Cytotoxicity | 0.6 ± 0.08 | [3] |

| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | Cytotoxicity | 0.7 ± 0.08 | [3] |

| Phenylacetamide derivative 3d | MCF-7 (Breast Cancer) | Cytotoxicity | 0.7 ± 0.4 | [3] |

Table 2: Anti-inflammatory and Wound Healing Activities of Substituted Phenylacetates

| Compound/Derivative | Assay/Target | Activity | IC50 (µM) | Reference |

| Thiazolidinedione phenylacetate derivatives | Wound Healing | Cytotoxicity | 0.01 - 0.05 | [4] |

| Isonicotinate of meta-aminophenol (Compound 5) | ROS Inhibition (in human blood cells) | Anti-inflammatory | 1.42 ± 0.1 (µg/mL) | [5] |

| Ibuprofen (Reference) | ROS Inhibition (in human blood cells) | Anti-inflammatory | 11.2 ± 1.9 (µg/mL) | [5] |

Table 3: Antimicrobial Activities of Substituted Phenylacetates

| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |

| Benzonaptho and tolyl substituted derivatives (1e, 1g, 1h) | Klebsiella pneumoniae | Antibacterial | 10-20 | [6] |

| Phenylacetic acid | Various bacteria | Bacteriostatic | Varies | [7] |

Table 4: Neuroprotective Activities of Substituted Phenylacetates

| Compound/Derivative | Cell Line/Model | Activity | EC50/Effective Concentration | Reference |

| Phenylacetamide derivative 3 | SH-SY5Y (Neuroblastoma) | Neuroprotection | Effective at lower doses | [8] |

| Phenylacetamide derivative 4 | SH-SY5Y (Neuroblastoma) | Neuroprotection | Effective at lower doses | [8] |

| Phenylbutyrate | MPTP model of Parkinson's disease | Neuroprotection | Attenuated dopamine depletion | [9] |

II. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted phenylacetates, enabling researchers to replicate and build upon existing studies.

A. Synthesis of Substituted Phenylacetamides

A general and efficient method for the synthesis of substituted N-phenylacetamides involves the reaction of an appropriate amine with chloroacetyl chloride in the presence of a base.[10]

Materials:

-

Substituted aniline or other primary/secondary amine

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Saturated sodium acetate solution

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve the respective amine (0.02 mol) in 60 mL of glacial acetic acid and a saturated solution of sodium acetate.

-

In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture while stirring.

-

Continue stirring the reaction for 1 hour.

-

Pour the resulting precipitate into ice-cold water.

-

Recover the crude product by filtration.

-

Wash the product with a dilute solution of glacial acetic acid.

-

Recrystallize the final product from ethanol to obtain the purified N-substituted-2-chloro-acetamide.

-

Further reactions can be carried out to introduce other substitutions on the phenyl ring or the acetamide moiety.[1][2]

B. Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

Substituted phenylacetate compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of the substituted phenylacetate compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Substituted phenylacetate compounds

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the substituted phenylacetate compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The SH-SY5Y human neuroblastoma cell line is a common model to study neuroprotective effects against neurotoxins.[13][14][15]

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)

-

Substituted phenylacetate compounds

-

MTT assay reagents (as described above)

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the substituted phenylacetate compounds for a specified duration (e.g., 2-24 hours).

-

Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA or amyloid-beta) and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described previously.

-

An increase in cell viability in the presence of the compound compared to the neurotoxin-only control indicates a neuroprotective effect.

III. Signaling Pathways and Mechanisms of Action

Substituted phenylacetates exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

A. Induction of Apoptosis in Cancer Cells

Many substituted phenylacetates exhibit anticancer activity by inducing apoptosis, or programmed cell death. This process is often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Phenylacetate has been shown to induce apoptosis in human osteosarcoma cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some substituted phenylacetates may inhibit this pathway, leading to apoptosis.

Caption: PI3K/Akt signaling pathway and its inhibition by substituted phenylacetates.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Certain phenylacetate derivatives can modulate this pathway to induce apoptosis in cancer cells.

Caption: MAPK signaling pathway and its modulation by substituted phenylacetates.

B. Anti-inflammatory Mechanisms

The anti-inflammatory effects of substituted phenylacetates are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the modulation of signaling pathways like the NF-κB pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway by substituted phenylacetates can lead to a reduction in the expression of pro-inflammatory genes.

Caption: NF-κB signaling pathway and its inhibition by substituted phenylacetates.

IV. Conclusion

Substituted phenylacetates represent a versatile class of compounds with a broad range of biological activities, making them promising candidates for the development of new therapeutic agents. Their efficacy in preclinical models of cancer, inflammation, and neurodegeneration highlights their potential. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and the intricate molecular mechanisms underlying their diverse biological effects will be crucial for the rational design of more potent and selective substituted phenylacetate-based drugs. The continued exploration of their therapeutic potential holds promise for addressing a variety of unmet medical needs.

References

- 1. inventivapharma.com [inventivapharma.com]

- 2. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Attributes | Graphviz [graphviz.org]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. Node Attributes | Graphviz [graphviz.org]

- 7. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]

- 8. style | Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. mdpi.com [mdpi.com]

- 14. Phenylacetate induces growth inhibition and apoptosis of human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylacetate Induces Growth Inhibition and Apoptosis of Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility and stability of Ethyl (2-hydroxyphenyl)acetate, a key chemical intermediate. Given the limited availability of direct experimental data for this specific compound, this document leverages data from its close structural analogs, 2-hydroxyphenylacetic acid and ethyl (4-hydroxyphenyl)acetate, to provide a robust framework for understanding its physicochemical properties. The methodologies and potential degradation pathways outlined herein are based on established scientific principles and regulatory guidelines, offering valuable insights for formulation development, analytical method development, and stability-indicating studies.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol | - |

| IUPAC Name | ethyl 2-(2-hydroxyphenyl)acetate | - |

| CAS Number | 41873-65-8 | - |

Solubility Profile

The solubility of a compound is a critical determinant of its behavior in various applications, from synthetic reactions to biological systems. The presence of both a polar phenolic hydroxyl group and a relatively nonpolar ethyl ester group in this compound suggests a nuanced solubility profile. While specific quantitative data for this compound is scarce, the solubility of its parent acid, 2-hydroxyphenylacetic acid, and its positional isomer, p-hydroxyphenylacetic acid, provides valuable comparative insights.

Table 1: Solubility of 2-Hydroxyphenylacetic Acid and p-Hydroxyphenylacetic Acid in Various Solvents at 25°C

| Solvent | 2-Hydroxyphenylacetic Acid Solubility | p-Hydroxyphenylacetic Acid Solubility ( g/100g solvent) |

| Water | 6.38 g/L[1][2] | 1.34 |

| Methanol | Soluble[3] | 60.1 |

| Ethanol | - | 37.5 |

| 2-Propanol | - | 21.8 |

| Acetone | - | 35.1 |

| Ethyl Acetate | - | 5.89 |

| Chloroform | - | 0.04 |

| Toluene | - | 0.01 |

Note: The solubility of 2-hydroxyphenylacetic acid in water has also been reported to be as high as 44 mg/mL.[1] It is advisable for researchers to experimentally verify these values.

Stability Characteristics

Understanding the stability of this compound is paramount for defining its shelf-life, storage conditions, and potential degradation products. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acidic or basic conditions. Furthermore, the phenolic hydroxyl group is susceptible to oxidation.

Potential Degradation Pathways

Based on its chemical structure, this compound is susceptible to the following degradation pathways:

-

Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to yield 2-hydroxyphenylacetic acid and ethanol.

-

Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradants, potentially quinone-type structures.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

-

Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.

The following diagram illustrates the potential hydrolytic degradation of this compound.

Caption: Plausible hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Purified water (or other aqueous buffer)

-

Temperature-controlled shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the aqueous solvent.

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the vials to sediment the excess solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, in line with ICH guidelines.[4][5][6] The goal is to achieve a target degradation of 5-20%.[5]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or other suitable solvent

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.[1]

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently, collecting samples at different intervals. Neutralize the samples prior to analysis.[1]

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature. Monitor the reaction over time and analyze the samples.[1]

-

Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Analyze samples at specified time points.

-

Photodegradation: Expose a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to shield it from light.[1]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and identifying the formation of new peaks corresponding to degradation products.

The following diagram illustrates a general workflow for conducting forced degradation studies.

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through the lens of its structural analogs. The presented data and protocols offer a practical starting point for researchers and drug development professionals. It is strongly recommended that experimental verification of these properties be conducted for this compound to ensure accurate and reliable data for its intended application. The methodologies for solubility determination and forced degradation studies are robust and align with industry standards, providing a clear path for generating the necessary data for regulatory submissions and formulation development.

References

Ethyl (2-hydroxyphenyl)acetate: A Versatile Precursor in the Synthesis of Heterocyclic Scaffolds

For Immediate Release

Shanghai, China – December 23, 2025 – Ethyl (2-hydroxyphenyl)acetate, a readily available aromatic ester, serves as a pivotal building block in the field of organic synthesis, particularly in the construction of biologically significant heterocyclic compounds. Its unique structural arrangement, featuring a reactive phenolic hydroxyl group and an ester moiety on a benzene ring, allows for a variety of chemical transformations. This technical guide provides an in-depth analysis of the primary applications of this compound in the synthesis of coumarins and benzofurans, complete with experimental protocols, quantitative data, and mechanistic pathways for researchers, scientists, and professionals in drug development.

Core Applications in Heterocyclic Synthesis

This compound is predominantly utilized as a precursor for the synthesis of two major classes of oxygen-containing heterocycles: coumarins and benzofurans. These scaffolds are prevalent in numerous natural products and form the core of many pharmaceutical agents.

Synthesis of 4-Hydroxycoumarins

One of the most well-established applications of this compound is in the synthesis of 4-hydroxycoumarins. This transformation is typically achieved through a base-catalyzed intramolecular acylation, often referred to as a Dieckmann-type condensation.

The general synthetic pathway involves the treatment of this compound with a strong base, such as sodium hydride or sodium ethoxide. The base abstracts the acidic phenolic proton, forming a phenoxide intermediate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the ester carbonyl carbon, leading to the formation of a cyclic intermediate which, upon acidification, yields the 4-hydroxycoumarin.

A detailed experimental procedure for the synthesis of 4-hydroxycoumarin from this compound is as follows:

-

Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise at 0 °C.

-

Reaction Conditions: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.

-

Purification: The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the crude 4-hydroxycoumarin. The solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| This compound | 180.19 | 1.0 | (Specify amount) |

| Sodium Hydride (60%) | 40.00 | 1.2 | (Calculate based on substrate) |

| Anhydrous Toluene | - | - | (Sufficient volume) |

| Concentrated HCl | - | - | (As needed for acidification) |

Table 1. Reagents for the Synthesis of 4-Hydroxycoumarin.

| Product | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 4-Hydroxycoumarin | 75-85 | 210-212 | ¹H NMR (DMSO-d₆): δ 11.5 (br s, 1H, OH), 7.9-7.2 (m, 4H, Ar-H), 5.7 (s, 1H, C3-H). ¹³C NMR (DMSO-d₆): δ 165.0, 162.1, 152.5, 132.8, 124.5, 124.1, 116.8, 115.9, 90.8. IR (KBr, cm⁻¹): 3400-2500 (br, OH), 1670 (C=O), 1620, 1570. |

Table 2. Characterization Data for 4-Hydroxycoumarin.

Synthesis of Benzofurans

This compound also serves as a valuable precursor for the synthesis of benzofuran derivatives. A common strategy involves a two-step process: O-alkylation of the phenolic hydroxyl group followed by an intramolecular cyclization.

The initial step is the O-alkylation of this compound with an appropriate alkyl halide (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate. This reaction yields an O-alkylated intermediate. Subsequent treatment of this intermediate with a strong base (e.g., sodium ethoxide) promotes an intramolecular cyclization, leading to the formation of a benzofuran ring.

A representative experimental procedure for the synthesis of a substituted benzofuran from this compound is as follows:

-

O-Alkylation: A mixture of this compound (1.0 equivalent), 2-bromopropane (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetone is heated at reflux for 8-12 hours. The reaction is monitored by TLC.

-

Isolation of Intermediate: After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude O-isopropyl intermediate, which can be used in the next step without further purification.

-

Cyclization: The crude intermediate is dissolved in anhydrous ethanol, and a solution of sodium ethoxide (1.5 equivalents) in ethanol is added. The mixture is stirred at room temperature for 1-2 hours.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-methylbenzofuran-2-carboxylate.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| This compound | 180.19 | 1.0 | (Specify amount) |

| 2-Bromopropane | 122.99 | 1.2 | (Calculate based on substrate) |

| Potassium Carbonate | 138.21 | 2.0 | (Calculate based on substrate) |

| Sodium Ethoxide | 68.05 | 1.5 | (Calculate based on substrate) |

| Anhydrous Acetone/Ethanol | - | - | (Sufficient volume) |

Table 3. Reagents for the Synthesis of Ethyl 3-Methylbenzofuran-2-carboxylate.

| Product | Yield (%) | Boiling Point (°C) | Key Spectroscopic Data |

| Ethyl 3-Methylbenzofuran-2-carboxylate | 65-75 | 135-137 (at 10 mmHg) | ¹H NMR (CDCl₃): δ 7.6-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.5 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃). ¹³C NMR (CDCl₃): δ 162.5, 154.8, 148.5, 126.9, 124.3, 122.8, 111.5, 110.2, 61.2, 14.4, 9.8. IR (neat, cm⁻¹): 1725 (C=O), 1610, 1580. |

Table 4. Characterization Data for Ethyl 3-Methylbenzofuran-2-carboxylate.

Conclusion

This compound is a versatile and cost-effective starting material in organic synthesis, providing efficient routes to valuable coumarin and benzofuran derivatives. The methodologies outlined in this guide demonstrate its utility and provide a solid foundation for further exploration and development of novel synthetic strategies in medicinal and materials chemistry. The straightforward nature of these transformations, coupled with the biological importance of the resulting heterocyclic products, ensures that this compound will remain a key building block for synthetic chemists.

The Discovery and Enduring Scientific Legacy of Hydroxyphenylacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyphenylacetic acids, a group of phenolic compounds, have a rich and significant history intertwined with the dawn of understanding inborn errors of metabolism. This technical guide provides a comprehensive exploration of the discovery, history, and evolving scientific importance of the three isomers: 2-hydroxyphenylacetic acid (2-HPAA), 3-hydroxyphenylacetic acid (3-HPAA), and 4-hydroxyphenylacetic acid (4-HPAA). From their initial identification as metabolic byproducts to their current roles as biomarkers and molecules of interest in signaling pathways, these compounds offer a fascinating case study in the advancement of analytical chemistry, biochemistry, and drug development. This document details key experimental protocols, presents quantitative data for historical and modern characterization, and visualizes their roles in significant biochemical pathways.

Discovery and Historical Context

The story of hydroxyphenylacetic acids begins with the groundbreaking work on phenylketonuria (PKU), one of the first recognized inborn errors of metabolism.

The Landmark Discovery of Phenylketonuria and 2-Hydroxyphenylacetic Acid

In 1934, the Norwegian physician and biochemist Asbjørn Følling made a pivotal discovery while investigating two siblings with severe intellectual disabilities. He identified the excretion of large amounts of phenylpyruvic acid in their urine, a condition he termed "imbecillitas phenylpyrouvica," later known as phenylketonuria.[1] This discovery marked a turning point in medicine, establishing a direct link between a metabolic abnormality and a neurological disorder.[1]

Subsequent research by Følling and his collaborator K. Closs in 1938 also identified phenylacetic acid in the urine of these patients, which was noted for its characteristic odor.[1] While phenylpyruvic acid was the initial focus, the broader spectrum of phenylalanine metabolites, including 2-hydroxyphenylacetic acid, became crucial for a complete understanding of PKU's pathophysiology.[1] The accumulation of these compounds is a direct result of the deficient activity of the enzyme phenylalanine hydroxylase (PAH), which is responsible for converting phenylalanine to tyrosine. When this primary metabolic pathway is blocked, phenylalanine is shunted into alternative pathways, leading to the production and excretion of various phenyl-derivatives, including 2-HPAA.

Emergence of 3-Hydroxyphenylacetic Acid and 4-Hydroxyphenylacetic Acid

The histories of 3-HPAA and 4-HPAA are more closely tied to the study of dietary compounds and the metabolism of the amino acid tyrosine.

3-Hydroxyphenylacetic Acid (3-HPAA) was identified as a major metabolite resulting from the microbial degradation of dietary flavonoids, such as quercetin, in the colon.[2][3] Early observations in the 1950s by Booth and colleagues documented the presence of various flavonoid metabolites, including 3-HPAA, in the urine of animals after oral ingestion of quercetin.[4] It is also a product of the metabolism of dietary phenols and is a substrate for the enzyme 4-hydroxyphenylacetate 3-monooxygenase in the tyrosine metabolism pathway.[2][5]

4-Hydroxyphenylacetic Acid (4-HPAA) is a well-known metabolite of the amino acid tyrosine and is also produced by the gut microbiota from dietary polyphenols.[6][7] Its presence has been noted in various natural sources, including olive oil and beer.[8] Historically, its synthesis has been of interest for its use as an intermediate in the production of pharmaceuticals.[9][10]

Physicochemical Properties

The distinct positions of the hydroxyl group on the phenyl ring of each isomer result in unique physicochemical properties.

| Property | 2-Hydroxyphenylacetic Acid (2-HPAA) | 3-Hydroxyphenylacetic Acid (3-HPAA) | 4-Hydroxyphenylacetic Acid (4-HPAA) |

| IUPAC Name | (2-Hydroxyphenyl)acetic acid | (3-Hydroxyphenyl)acetic acid | (4-Hydroxyphenyl)acetic acid |

| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |

| Melting Point | 148-150 °C | 129-133 °C | 148-151 °C |

| Appearance | White to off-white crystalline powder | White to beige-brown crystalline powder | White to cream or light tan crystalline powder |

| Solubility in Water | Soluble | Soluble | Slightly soluble |

Historical Experimental Protocols

The isolation and synthesis of hydroxyphenylacetic acids have evolved significantly over the past century, reflecting the broader advancements in organic chemistry and analytical techniques.

Isolation of Hydroxyphenylacetic Acids from Urine (Based on Armstrong, Shaw, and Wall, 1955)

Early methods for isolating phenolic acids from biological fluids were crucial for their initial discovery and characterization.

Protocol:

-

Sample Preparation: Acidify a 24-hour urine sample to pH 1-2 with concentrated hydrochloric acid.

-

Extraction: Perform continuous liquid-liquid extraction of the acidified urine with diethyl ether for 24 hours.

-

Washing: Wash the ether extract with a saturated sodium bicarbonate solution to separate the acidic compounds.

-

Acidification and Re-extraction: Acidify the bicarbonate solution with sulfuric acid and re-extract the phenolic acids into diethyl ether.

-

Concentration: Dry the ether extract over anhydrous sodium sulfate and evaporate to dryness under reduced pressure to yield the crude phenolic acid fraction.

-

Purification: Further separation and purification of individual hydroxyphenylacetic acid isomers were historically achieved through techniques like paper chromatography.

Synthesis of 2-Hydroxyphenylacetic Acid (Lampe Method, 1909)

One of the earliest reported syntheses of 2-HPAA was a multi-step process with characteristically low yields.

Protocol:

-

Reaction: The synthesis involved the simultaneous hydrolysis, reduction, and demethylation of o-methoxybenzaldehyde cyanohydrin.

-

Reagents: Hydriodic acid was used as the primary reagent to effect these transformations in a one-pot reaction.

-

Workup: The reaction mixture was worked up to isolate the crude 2-hydroxyphenylacetic acid.

-

Purification: The crude product was then purified by recrystallization.

Improved Synthesis of 2-Hydroxyphenylacetic Acid (Levine, Eble, and Fischbach, 1948)

This method provided a significant improvement in yield and practicality.

Protocol:

-

Formation of Cyanohydrin: o-Methoxybenzaldehyde is reacted with sodium cyanide to form o-methoxybenzaldehyde cyanohydrin.

-

Hydrolysis and Reduction: The cyanohydrin is then simultaneously hydrolyzed and reduced to o-methoxyphenylacetic acid using stannous chloride and hydrochloric acid.

-

Demethylation: The o-methoxyphenylacetic acid is demethylated using a mixture of hydrobromic and acetic acids to yield 2-hydroxyphenylacetic acid.

-

Purification: The final product is purified by recrystallization.

Synthesis of 4-Hydroxyphenylacetic Acid

A common method for the synthesis of 4-HPAA involves the diazotization and hydrolysis of 4-aminophenylacetic acid.[11][12]

Protocol:

-

Salt Formation: 4-Aminophenylacetic acid is dissolved in a basic solution to form its sodium salt, followed by the addition of sulfuric acid.

-

Diazotization: The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is added dropwise to hot, dilute sulfuric acid (90-95 °C) to hydrolyze the diazonium group to a hydroxyl group.

-

Extraction and Purification: The reaction mixture is cooled, and the 4-hydroxyphenylacetic acid is extracted with ethyl acetate. The product is then isolated by evaporation of the solvent and can be further purified by recrystallization.[11][12]

Another historical method involves the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine.[8] More modern industrial methods have also been developed, such as a multi-step process starting from phenol and glyoxylic acid.[10]

Biochemical Pathways and Signaling

Hydroxyphenylacetic acids are involved in several key metabolic and signaling pathways.

Phenylalanine and Tyrosine Metabolism

2-HPAA is a metabolite in an alternative pathway of phenylalanine metabolism that becomes significant in conditions like PKU. 3-HPAA and 4-HPAA are metabolites in the normal catabolism of tyrosine.

Gut Microbiota Metabolism of Flavonoids

Dietary flavonoids are extensively metabolized by the gut microbiota, leading to the formation of various phenolic acids, including 3-HPAA and 4-HPAA.

Potential Signaling Roles

Recent research has begun to uncover potential signaling roles for hydroxyphenylacetic acids.

-

4-HPAA and SIRT1 Signaling: 4-HPAA, derived from the gut microbial metabolism of resveratrol, has been shown to activate the SIRT1 signaling pathway, which is involved in regulating metabolism and promoting the browning of white adipose tissue.

-

Phenolic Acids and Nrf2/NF-κB Pathways: As phenolic acids, hydroxyphenylacetic acids are being investigated for their potential to modulate inflammatory and antioxidant signaling pathways, such as the Nrf2 and NF-κB pathways. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress, while the NF-κB pathway is central to the inflammatory response.

-

3-HPAA and Vasodilation: 3-HPAA has been shown to have vasorelaxant effects, which are mediated by the release of nitric oxide from the endothelium.

Conclusion

The hydroxyphenylacetic acids have traveled a remarkable scientific journey, from being obscure urinary metabolites to key players in our understanding of metabolic diseases and, more recently, as potential modulators of important cellular signaling pathways. Their history underscores the importance of curiosity-driven research and the continuous evolution of analytical and synthetic chemistry. As research delves deeper into the intricate interplay between diet, the gut microbiome, and host metabolism, the hydroxyphenylacetic acids are poised to remain a subject of significant scientific interest, with potential applications in diagnostics, therapeutics, and personalized nutrition. This guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the discovery, history, and scientific significance of these pivotal compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440) [hmdb.ca]

- 6. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 7. Human Metabolome Database: Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020) [hmdb.ca]

- 8. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 9. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 10. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 12. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

Theoretical studies on Ethyl (2-hydroxyphenyl)acetate conformation

An In-depth Technical Guide on the Theoretical Conformation of Ethyl (2-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in medicinal chemistry and materials science. Its conformational flexibility, largely governed by the orientation of the ester group and the potential for intramolecular hydrogen bonding, plays a crucial role in its chemical reactivity and biological activity. This guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of this compound. We delve into the computational methodologies, present key quantitative data on its stable conformers, and visualize the underlying energetic relationships and experimental workflows.

Introduction

The three-dimensional structure of a molecule is fundamental to its function. For molecules with rotatable bonds, such as this compound, a number of different spatial arrangements, or conformations, are possible. These conformers often have different energies, and the molecule will spend most of its time in the more stable, lower-energy conformations. Understanding the conformational preferences of this compound is therefore essential for predicting its interactions with biological targets and for designing new materials with desired properties.

Theoretical studies, primarily using quantum mechanical calculations, provide a powerful tool for exploring the conformational space of molecules. These methods can be used to calculate the geometries and relative energies of different conformers, as well as the energy barriers to interconversion between them. This information can then be used to predict the most stable conformation(s) of the molecule and to understand the factors that govern its conformational preferences.

A key feature of this compound is the presence of a hydroxyl group on the phenyl ring in the ortho position to the acetate substituent. This arrangement allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and one of the oxygen atoms of the ester group. This interaction is expected to have a significant influence on the conformational landscape of the molecule.

Computational Methodology

The conformational analysis of this compound is typically performed using computational chemistry methods. The general workflow for such a study is outlined below.

CAS number and nomenclature for Ethyl (2-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (2-hydroxyphenyl)acetate, a valuable chemical intermediate. The document details its chemical identity, including its CAS number and various nomenclatures. A thorough experimental protocol for its synthesis via Fischer esterification is provided, alongside a detailed High-Performance Liquid Chromatography (HPLC) method for its analysis and quantification. Furthermore, this guide explores the potential biological activity of this compound, drawing parallels with its isomers and discussing its relevance in the context of drug discovery and development, particularly as a potential monoamine oxidase (MAO) inhibitor.

Chemical Identity and Nomenclature

This compound is an organic compound with the chemical formula C₁₀H₁₂O₃. It is the ethyl ester of (2-hydroxyphenyl)acetic acid.

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value |

| CAS Number | 41873-65-8[1] |

| IUPAC Name | ethyl 2-(2-hydroxyphenyl)acetate |

| Synonyms | Benzeneacetic acid, 2-hydroxy-, ethyl ester[2]; 2-Hydroxy-Benzeneacetic Acid Ethyl Ester; 2-(2-Hydroxyphenyl)acetic Acid Ethyl Ester[3] |

| Molecular Formula | C₁₀H₁₂O₃[3] |

| Molecular Weight | 180.20 g/mol [3] |

| InChI Key | XTRBBJJVAIWTPL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=CC=CC=C1O |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of (2-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.[4][5][6]

Experimental Protocol: Fischer Esterification

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

(2-Hydroxyphenyl)acetic acid

-

Anhydrous ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve (2-hydroxyphenyl)acetic acid in an excess of anhydrous ethanol (e.g., a 5 to 10-fold molar excess).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel and shake, venting frequently. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Table 2: Reagent Quantities (Example for a 10g Scale Synthesis)

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2-Hydroxyphenyl)acetic acid | 152.15 | 10.0 g | 0.066 |

| Anhydrous Ethanol | 46.07 | 76 mL (approx. 60g) | 1.3 |

| Concentrated H₂SO₄ | 98.08 | 1-2 mL | - |

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A robust and reliable HPLC method is crucial for the analysis of this compound, for instance, in reaction monitoring or for quantification in biological matrices. A reverse-phase HPLC method is commonly employed.[7]

Experimental Protocol: HPLC Analysis

This protocol provides a starting point for the development and validation of an HPLC method for this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid for MS compatibility) is a common mobile phase.[2][7] The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 275 nm).

Sample Preparation:

-

For Reaction Monitoring: Dilute a small aliquot of the reaction mixture in the mobile phase.

-

For Quantification in Plasma: A liquid-liquid extraction or solid-phase extraction protocol would be necessary to remove proteins and other interfering substances. A typical procedure involves protein precipitation followed by extraction with a suitable organic solvent like ethyl acetate.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Temperature | 30 °C |

| Detection | UV at 275 nm |

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, its structural isomer, Ethyl (4-hydroxyphenyl)acetate, has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[] MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine, making it a significant target for the development of antidepressants and drugs for other neurological disorders.

The IC50 value for the inhibition of MAO-A by Ethyl (4-hydroxyphenyl)acetate has been reported to be 120 µM.[] Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against MAO-A. This hypothesis warrants further investigation through in vitro enzyme inhibition assays.

Experimental Workflow for MAO-A Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound like this compound against MAO-A.

References

- 1. 41873-65-8|Ethyl 2-(2-hydroxyphenyl)acetate|BLD Pharm [bldpharm.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. scbt.com [scbt.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for Antifungal Assay of Ethyl (2-hydroxyphenyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl (2-hydroxyphenyl)acetate is a phenolic compound with potential therapeutic applications. Phenolic compounds are a well-documented class of secondary metabolites in plants, known for their diverse biological activities, including antifungal properties.[1][2][3][4] The antifungal mechanisms of phenolic compounds are multifaceted, often involving the disruption of the fungal cell membrane, inhibition of enzymes, and interference with key cellular processes.[2][5] These characteristics make this compound a candidate for investigation as a novel antifungal agent.

These application notes provide a detailed protocol for evaluating the in vitro antifungal activity of this compound. The primary methods described are the broth microdilution and disk diffusion assays, which are standardized and widely accepted for determining the susceptibility of fungi to antimicrobial agents.[6][7][8] The goal of these assays is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compound, which are key parameters in assessing its antifungal potency.

Data Presentation

The quantitative data obtained from the antifungal assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

| Fungal Strain | MIC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |

| Candida albicans ATCC 90028 | ||

| Candida glabrata ATCC 2001 | ||

| Cryptococcus neoformans ATCC 208821 | ||

| Aspergillus fumigatus ATCC 204305 | ||

| Trichophyton rubrum ATCC 28188 |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against various fungal strains.

| Fungal Strain | MFC (µg/mL) | Positive Control (e.g., Amphotericin B) MFC (µg/mL) |

| Candida albicans ATCC 90028 | ||

| Candida glabrata ATCC 2001 | ||

| Cryptococcus neoformans ATCC 208821 | ||

| Aspergillus fumigatus ATCC 204305 | ||

| Trichophyton rubrum ATCC 28188 |

Table 3: Zone of Inhibition Diameters for this compound using Disk Diffusion Assay.

| Fungal Strain | Zone of Inhibition (mm) | Positive Control (e.g., Fluconazole) Zone of Inhibition (mm) |

| Candida albicans ATCC 90028 | ||

| Candida glabrata ATCC 2001 | ||

| Cryptococcus neoformans ATCC 208821 | ||

| Aspergillus fumigatus ATCC 204305 | ||

| Trichophyton rubrum ATCC 28188 |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][9]

1. Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

-

Incubator

2. Preparation of Test Compound and Controls

-

Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions.

-

Prepare a stock solution of the positive control antifungal agent in an appropriate solvent (e.g., water or DMSO).

-

The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the fungi.

3. Inoculum Preparation

-

Subculture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at the optimal temperature (e.g., 35°C for Candida spp., 30°C for molds) to ensure viability and purity.[6]

-

For yeasts, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard at 530 nm using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 cells/mL.[6]

-

For molds, cover the surface of the agar culture with sterile saline and gently scrape the conidia with a sterile loop. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

-

Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the test wells.[9]

4. Assay Procedure

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

-

Repeat the serial dilution for the positive control in separate rows.

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

-

Incubate the plates at the appropriate temperature for 24-48 hours (for yeasts) or longer for some molds, as required.[8]

5. Reading the MIC

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, the endpoint is often read as the lowest concentration that results in a 50% inhibition of growth.[8] For other compounds and fungi, complete inhibition of growth may be the endpoint.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

1. Procedure

-

Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth.

-

Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates at the appropriate temperature until growth is visible in the control spots.

-

The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plate.

Protocol 3: Disk Diffusion Assay

This method is based on the principles outlined by the CLSI for antifungal disk diffusion susceptibility testing.[6][10][11]

1. Materials

-

This compound

-

Sterile blank paper disks (6 mm diameter)

-

Fungal strains

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (for yeasts).[6]

-

Sterile cotton swabs

-

Forceps

2. Preparation of Disks

-

Dissolve this compound in a suitable volatile solvent (e.g., acetone or ethanol).

-

Apply a known amount of the compound solution onto the sterile blank paper disks and allow the solvent to evaporate completely. Prepare disks with varying concentrations of the compound.

3. Inoculum Preparation and Plating

-

Prepare a standardized fungal inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

-

Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 5-15 minutes.

4. Assay Procedure

-

Using sterile forceps, place the prepared disks containing this compound and a positive control disk onto the surface of the inoculated agar plates.

-

Gently press the disks to ensure complete contact with the agar.

-

Incubate the plates at the appropriate temperature for 24-48 hours or longer, depending on the fungus.

5. Reading the Results

-

Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters (mm).

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the antifungal assay of this compound.

Signaling Pathway (Hypothesized Mechanism of Action)

Caption: Hypothesized antifungal mechanism of a phenolic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

Application Notes: The Versatility of Ethyl (2-hydroxyphenyl)acetate in Heterocyclic Synthesis

Ethyl (2-hydroxyphenyl)acetate is a valuable and versatile building block in organic synthesis, particularly for the construction of a variety of oxygen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ester moiety, allows for a range of intramolecular and intermolecular reactions. This makes it a key precursor in the synthesis of medicinally relevant scaffolds such as coumarins, chromanones, and benzofurans.

These resulting heterocyclic systems are cornerstones in the development of new therapeutic agents, exhibiting a broad spectrum of biological activities. The strategic utilization of this compound enables the efficient synthesis of complex molecular architectures for drug discovery and development programs.

Synthesis of 4-Hydroxycoumarins

4-Hydroxycoumarins are a prominent class of compounds synthesized from this compound. These structures are of significant interest due to their anticoagulant, anti-inflammatory, and anticancer properties. The synthesis is typically achieved through a base-catalyzed intramolecular cyclization, such as the Dieckmann condensation.

Synthesis of Chroman-4-ones

This compound can also serve as a precursor for the synthesis of chroman-4-ones. These scaffolds are present in a variety of natural products and have been investigated for their antioxidant and anticancer activities. The synthesis often involves a reaction with a suitable electrophile to introduce a two-carbon unit, followed by an intramolecular cyclization.

Synthesis of Benzofurans

The construction of the benzofuran ring system, another privileged scaffold in medicinal chemistry, can be initiated from this compound. These compounds have been shown to possess antimicrobial, antiviral, and anti-inflammatory activities. A common synthetic route involves the O-alkylation of the phenolic hydroxyl group, followed by a cyclization reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxycoumarin via Intramolecular Cyclization

This protocol details the synthesis of 4-hydroxycoumarin from this compound using a sodium metal-mediated intramolecular cyclization.

Materials:

-

This compound

-